molecular formula C20H26N2O4S B5878615 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide

Cat. No. B5878615
M. Wt: 390.5 g/mol
InChI Key: NTKQLIQKONZPJD-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as EMBI, is a sulfonamide compound that has shown promising results in scientific research applications. EMBI is a small molecule that can be synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is not fully understood. However, it is believed that 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide inhibits the activity of various enzymes, including carbonic anhydrase IX and histone deacetylases. By inhibiting these enzymes, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been shown to inhibit the formation of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows for easy access to intracellular targets. However, one limitation of using 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is that it may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide research. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to optimize its pharmacological properties, such as its bioavailability and toxicity. Additionally, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide may have potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.

Synthesis Methods

4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can be synthesized using various methods. One method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-ethoxybenzenesulfonamide with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as sodium hydride. The resulting product is then purified using recrystallization.

Scientific Research Applications

4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has shown promising results in scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in the regulation of gene expression.

properties

IUPAC Name

4-ethoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-2-26-19-7-9-20(10-8-19)27(23,24)21-15-17-5-3-4-6-18(17)16-22-11-13-25-14-12-22/h3-10,21H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKQLIQKONZPJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide

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